2-(4-amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-(4-Amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of 4-Amino-1H-pyrazole: : This can be achieved by reacting hydrazine with β-diketones or β-ketoesters under acidic conditions.
Coupling with 4-Methoxyphenylamine: : The amino group of 4-amino-1H-pyrazole is then coupled with 4-methoxyphenylamine using coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of a base like triethylamine.
Acetylation: : The resulting intermediate is acetylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Alkyl halides, amines, acetic anhydride, acetyl chloride
Oxidation: : Various oxidized derivatives of the compound
Reduction: : Reduced forms of the compound
Substitution: : Substituted derivatives with different functional groups
Scientific Research Applications
2-(4-Amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: : It has shown potential as an antileishmanial and antimalarial agent. Its derivatives are being studied for their pharmacological activities.
Material Science: : The compound can be used in the synthesis of advanced materials with specific properties.
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide exerts its effects involves interaction with molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
2-(4-Amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific structural features and potential applications. Similar compounds include other pyrazole derivatives, such as:
Pyrazole-4-carboxamide
Hydrazine-coupled pyrazoles
Imidazole derivatives
These compounds share structural similarities but may differ in their functional groups and biological activities.
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(4-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-11-4-2-10(3-5-11)15-12(17)8-16-7-9(13)6-14-16/h2-7H,8,13H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKSOGFZPPWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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